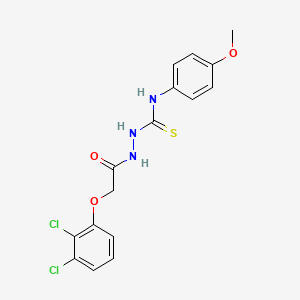
1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide is a synthetic compound that has been used for a wide variety of scientific research applications. This compound is a member of the thiosemicarbazide family and is a derivative of the parent compound thiosemicarbazide. It is a white crystalline solid that is soluble in water and has a molecular weight of 375.3 g/mol. It is a versatile compound that has been used in the synthesis of a variety of compounds, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Anticancer Potential
Research on thiosemicarbazide derivatives, including structures similar to 1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide, has shown promising anticancer activity. Specifically, these compounds have been synthesized and evaluated for their potential as anticancer agents against melanoma cells. The studies reveal that certain thiosemicarbazide derivatives exhibit cytotoxicity towards melanoma cells without being toxic to normal fibroblasts, indicating their specificity and potential therapeutic value in cancer treatment. These findings are supported by comprehensive analyses, including gene expression studies, which suggest the downregulation of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme involved in pyrimidine synthesis, as a mechanism of action. This enzyme is a promising therapeutic target due to the rapid proliferation of cancer cells and their increased demand for nucleotide synthesis (Kozyra et al., 2022).
DNA Intercalation and Anticancer Activity
Another line of research has focused on thiosemicarbazides' ability to intercalate with DNA, highlighting a new class of compounds with potential anticancer activity. These studies have synthesized and characterized thiosemicarbazide derivatives for their cytotoxic effects on stomach cancer cell lines, revealing mechanisms of action that include DNA synthesis disorders and damage, such as abasic sites and double-strand breaks. This suggests that the anticancer activity of these compounds may result from their interactions with DNA and cell cycle interruption, underscoring their potential as therapeutic agents against cancer (Pitucha et al., 2020).
Synthesis and Biological Activities
Further studies have explored the synthesis of thiosemicarbazide derivatives and their diverse biological activities. These activities include antimicrobial and antitubercular effects, in addition to anticancer properties. The research indicates that modifications to the thiosemicarbazide structure can lead to compounds with significant biological activities, providing a foundation for the development of new therapeutic agents with multiple biological targets (Hirpara et al., 2003).
Enzyme Inhibition
Additionally, thiosemicarbazide derivatives have been synthesized and evaluated for their enzyme inhibitory activities, including lipase and α-glucosidase inhibition. This research suggests potential applications in treating conditions related to enzyme dysregulation, such as metabolic disorders. The findings indicate that specific compounds exhibit strong inhibitory effects on these enzymes, highlighting the versatility of thiosemicarbazide derivatives in therapeutic applications beyond their anticancer potential (Bekircan et al., 2015).
properties
IUPAC Name |
1-[[2-(2,3-dichlorophenoxy)acetyl]amino]-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O3S/c1-23-11-7-5-10(6-8-11)19-16(25)21-20-14(22)9-24-13-4-2-3-12(17)15(13)18/h2-8H,9H2,1H3,(H,20,22)(H2,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPKXSBMZOGINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NNC(=O)COC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

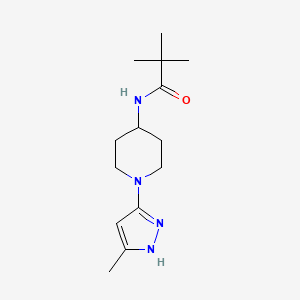
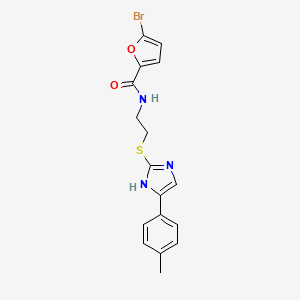

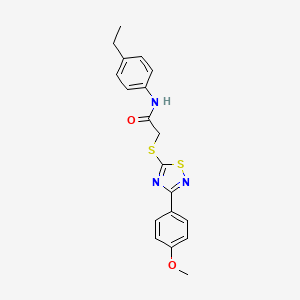
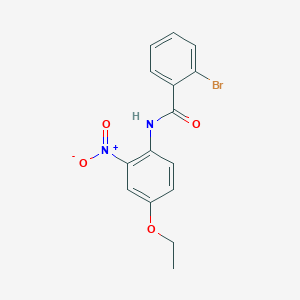
![ethyl N-(3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-cyanoacryloyl)carbamate](/img/structure/B2718631.png)
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2718634.png)
![N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2718638.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopropyloxalamide](/img/structure/B2718639.png)
![2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]quinoxaline](/img/structure/B2718640.png)
![2-(2-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2718641.png)
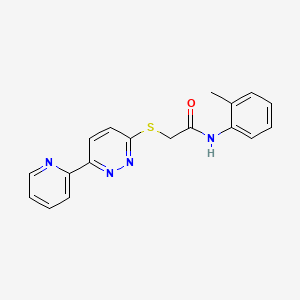

![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2718647.png)